4-Bromo-2-isopropyl phenyl methoxymethyl ether
Overview
Description
4-Bromo-2-isopropyl phenyl methoxymethyl ether is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . It is a derivative of phenyl ether, characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 2-position, and a methoxymethyl group at the 1-position of the phenyl ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl phenyl methoxymethyl ether typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxymethylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropyl phenyl methoxymethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethers with various functional groups such as azides, thiols, or alkoxides.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.
Reduction Reactions: Products include hydrogenated phenyl ethers with the bromine atom replaced by hydrogen.
Scientific Research Applications
4-Bromo-2-isopropyl phenyl methoxymethyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl phenyl methoxymethyl ether involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isopropyl phenol: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
2-Isopropyl phenyl methoxymethyl ether: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-2-methyl phenyl methoxymethyl ether: Has a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
4-Bromo-2-isopropyl phenyl methoxymethyl ether is unique due to the combination of the bromine atom, isopropyl group, and methoxymethyl group, which confer distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)10-6-9(12)4-5-11(10)14-7-13-3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLBYOKNCPAYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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